molecular formula C19H24N2O3S B2893304 N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide CAS No. 912909-66-1

N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide

Cat. No.: B2893304
CAS No.: 912909-66-1
M. Wt: 360.47
InChI Key: UBTGKHJYSFKNES-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a sulfonamide-functionalized tetrahydroindole derivative. Its structure combines a 4-oxo-tetrahydroindole core with a benzenesulfonamide moiety, modified by N,N-dimethyl and trimethyl substituents. The tetrahydroindole scaffold is known for its versatility in constructing polyheterocyclic systems, while the sulfonamide group enhances solubility and bioavailability .

Properties

IUPAC Name

N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-13-10-16-17(11-19(2,3)12-18(16)22)21(13)14-6-8-15(9-7-14)25(23,24)20(4)5/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGKHJYSFKNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)S(=O)(=O)N(C)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. Subsequent steps may include sulfonation, alkylation, and oxidation reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Brominated or nitro-substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Sulfonamide derivatives are used in the development of pharmaceuticals, particularly as antibacterial agents.

  • Industry: These compounds are utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives can inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. The indole core can also bind to various receptors and enzymes, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tetrahydroindole derivatives, focusing on synthetic methods , structural features , and reactivity .

Key Observations :

  • The target compound’s synthesis likely involves post-functionalization of a preformed tetrahydroindole core, contrasting with one-pot methods like ball milling (used for 4a in ).
  • Sulfamic acid catalysis in ball milling enhances reaction efficiency for 4a , but the target compound’s N,N-dimethyl sulfonamide group may require milder conditions to avoid decomposition .
Structural and Electronic Features
  • Core Flexibility : The 4-oxo-tetrahydroindole ring in the target compound adopts a semi-rigid conformation, similar to derivatives reported in . However, the bulky sulfonamide substituent may introduce steric hindrance, affecting packing in crystalline states .

Research Findings and Data

Crystallographic Insights

Structural studies using SHELX and ORTEP-3 () have elucidated bond lengths and angles in tetrahydroindoles. For example:

  • The C=O bond in the 4-oxo group typically measures ~1.21 Å, consistent with ketonic character.
  • N–S bond lengths in sulfonamide derivatives range from 1.60–1.65 Å, indicating resonance stabilization.

Biological Activity

N,N-dimethyl-4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the condensation of specific precursors. The synthetic route typically includes the use of reagents such as 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole and benzenesulfonamide derivatives. The final product is characterized by various spectroscopic techniques including NMR and IR spectroscopy to confirm its molecular structure.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H29N3O4S
Molecular Weight429.55 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiviral Properties

Recent studies have indicated that this compound exhibits significant antiviral activity. For instance, it has been shown to inhibit the replication of several viruses by targeting viral polymerases. In vitro assays demonstrated that the compound has an effective concentration (EC50) in the low micromolar range against various viral strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular models of cancer, it exhibited cytotoxic effects against different cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study: Antiviral Efficacy

In a study investigating its antiviral efficacy against the Hepatitis C virus (HCV), this compound demonstrated an IC50 value of approximately 0.54 μg/mL. This indicates a potent selective action against HCV compared to standard antiviral treatments .

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in viral replication and cancer cell proliferation. The sulfonamide group is known for its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Research Findings

A comprehensive review of literature highlights various biological activities associated with this compound:

  • Antiviral Activity : Effective against RNA viruses with reported EC50 values ranging from 0.54 μg/mL to 3.4 μM depending on the viral strain.
  • Anticancer Activity : Induces apoptosis in cancer cells with IC50 values indicating significant cytotoxicity.
  • Calcium Modulation : Potential calcium modulatory properties were noted in some studies, suggesting a role in cellular signaling pathways .

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